molecular formula C11H13N3O3 B15153151 Benzoic acid, 3-(4-morpholylazo)-

Benzoic acid, 3-(4-morpholylazo)-

Cat. No.: B15153151
M. Wt: 235.24 g/mol
InChI Key: FJOJMDRFIZQWIZ-UHFFFAOYSA-N
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Description

3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid moiety via a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with morpholine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated, nitrated, or sulfonated products depending on the reagents used.

Scientific Research Applications

3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular pathways and enzyme activities. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Morpholin-4-yl)benzoic acid: Similar structure but lacks the diazenyl linkage.

    4-Morpholin-4-yl-piperidine-1-carboxylic acid: Contains a morpholine ring but differs in the overall structure and functional groups.

Uniqueness

3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzoic acid is unique due to the presence of the diazenyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(morpholin-4-yldiazenyl)benzoic acid

InChI

InChI=1S/C11H13N3O3/c15-11(16)9-2-1-3-10(8-9)12-13-14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,15,16)

InChI Key

FJOJMDRFIZQWIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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